molecular formula C7H11N3O3S2 B2827695 N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide CAS No. 1478918-40-9

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide

Cat. No. B2827695
CAS RN: 1478918-40-9
M. Wt: 249.3
InChI Key: FELXKPWKBCALQJ-UHFFFAOYSA-N
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Description

“N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” is an organic compound with the molecular formula C7H11N3O3S2 . It has an average mass of 249.311 Da and a mono-isotopic mass of 249.024185 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” can be analyzed based on its molecular formula C7H11N3O3S2 . Further details about its structure might be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” can be inferred from its molecular formula C7H11N3O3S2 . More specific properties such as melting point, solubility, etc., might be available in specialized chemical databases or literature .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity . For instance, sulfazole, a thiazole derivative, is known for its antimicrobial properties .

Antiretroviral Activity

Thiazole derivatives such as ritonavir have been used as antiretroviral drugs . These compounds can inhibit the replication of retroviruses, including HIV .

Antifungal Activity

Thiazole derivatives like abafungin have been used for their antifungal properties . They can inhibit the growth of fungi, making them useful in treating fungal infections .

Anticancer Activity

Certain thiazole derivatives, such as tiazofurin, have been studied for their anticancer properties . They can inhibit the growth of cancer cells and are being explored for use in cancer treatment .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . For example, compounds like (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities .

Antibacterial Activity

Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing damage to cells .

Hepatoprotective Activity

Thiazole derivatives have been studied for their hepatoprotective activities . They can potentially protect the liver from damage caused by toxins or disease .

properties

IUPAC Name

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H2,8,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELXKPWKBCALQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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